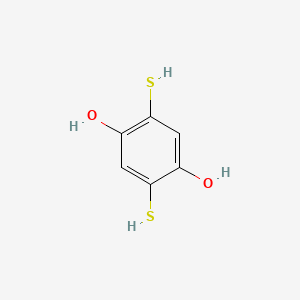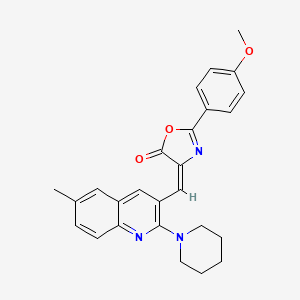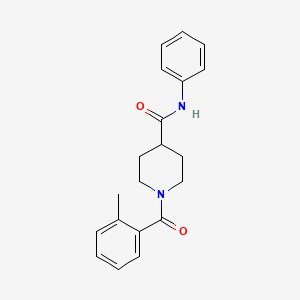![molecular formula C18H28N2O4S B7694891 N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)
N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as BMS-986205 and is currently being researched for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide involves the inhibition of bromodomain-containing protein 4 (BRD4). BRD4 is a protein that binds to acetylated histones and regulates gene expression. It is often overexpressed in cancer cells and plays a key role in the pathogenesis of cancer. BMS-986205 binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth (Wang et al., 2019).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that BMS-986205 inhibits the growth of cancer cells and suppresses the production of pro-inflammatory cytokines. In vivo studies have shown that BMS-986205 inhibits tumor growth in mouse models of cancer and alleviates symptoms in mouse models of autoimmune diseases (Wang et al., 2019; Rao et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide in lab experiments is its specificity for bromodomain-containing protein 4 (BRD4). This allows researchers to study the role of BRD4 in various diseases and to develop targeted therapies for these diseases. Another advantage is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of autoimmune diseases.
One of the limitations of using BMS-986205 in lab experiments is its potential toxicity. Studies have shown that high doses of BMS-986205 can lead to liver toxicity and other adverse effects. Another limitation is its limited solubility, which can make it difficult to administer in vivo (Wang et al., 2019).
Orientations Futures
There are several future directions for the research of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide. One direction is the development of more potent and selective inhibitors of bromodomain-containing protein 4 (BRD4). Another direction is the investigation of the potential therapeutic applications of BMS-986205 in other diseases, such as neurological disorders and infectious diseases. Additionally, the development of more efficient synthesis methods and the improvement of the pharmacokinetic properties of BMS-986205 are also important areas of research (Wang et al., 2019).
Conclusion:
In conclusion, this compound is a promising compound that has been researched for its potential therapeutic applications in various diseases. Its specificity for bromodomain-containing protein 4 (BRD4) and its ability to inhibit the production of pro-inflammatory cytokines make it a potential candidate for the treatment of cancer and autoimmune diseases. However, its potential toxicity and limited solubility are important factors to consider in lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide involves several steps. The starting materials are butan-2-amine, 4-nitrobenzene-1-sulfonamide, and 4-methylpiperazine. The nitro group of 4-nitrobenzene-1-sulfonamide is reduced to an amine group, which is then coupled with butan-2-amine. The resulting compound is then reacted with 4-methylpiperazine to form the final product. The synthesis of this compound has been described in detail in a scientific paper by Li et al. (2019).
Applications De Recherche Scientifique
N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide has been researched for its potential therapeutic applications in various diseases. One of the main areas of research is cancer treatment. Studies have shown that BMS-986205 inhibits the growth of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of BRD4 by BMS-986205 leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth (Wang et al., 2019).
Another area of research is the treatment of autoimmune diseases. BMS-986205 has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus. Inhibition of cytokine production by BMS-986205 leads to the suppression of the immune response and the alleviation of autoimmune symptoms (Rao et al., 2019).
Propriétés
IUPAC Name |
N-butan-2-yl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-15(3)19-25(22,23)17-7-5-16(6-8-17)24-13-18(21)20-11-9-14(2)10-12-20/h5-8,14-15,19H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAUZLCVKVDAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)
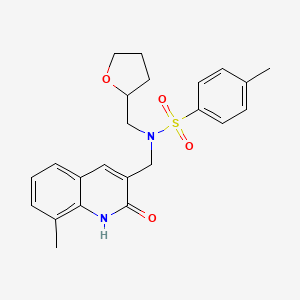


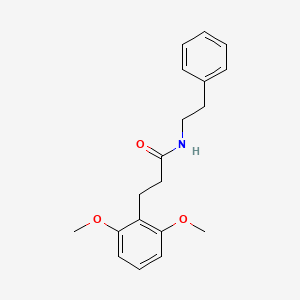
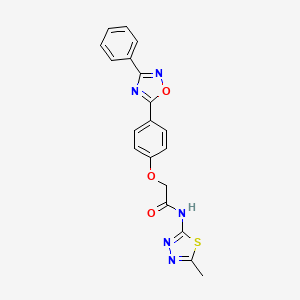


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)
